2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- 2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-
Brand Name: Vulcanchem
CAS No.: 145213-12-3
VCID: VC0175936
InChI: InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8+,9-/m0/s1
SMILES: C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Molecular Formula: C10H5Cl7O
Molecular Weight: 389.299

2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-

CAS No.: 145213-12-3

Cat. No.: VC0175936

Molecular Formula: C10H5Cl7O

Molecular Weight: 389.299

* For research use only. Not for human or veterinary use.

2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- - 145213-12-3

Specification

CAS No. 145213-12-3
Molecular Formula C10H5Cl7O
Molecular Weight 389.299
IUPAC Name (1S,2R,3R,5R,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
Standard InChI InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8+,9-/m0/s1
Standard InChI Key ZXFXBSWRVIQKOD-WOBUKFROSA-N
SMILES C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl

Introduction

Chemical Structure and Identification

The compound 2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- is a stereoisomer of heptachlor epoxide with a specific three-dimensional configuration as indicated by its stereochemical descriptors. It has been assigned the CAS Registry Number 145213-12-3, which distinguishes it from other stereoisomers of the same molecular formula.

The compound possesses a complex bicyclic structure with multiple chlorine atoms and an oxirane moiety. Its molecular framework consists of a methanoindene backbone with a fused oxirane ring, creating a rigid polycyclic system. The stereochemistry indicated by the (1aR,1bR,2S,5R,5aS,6R,6aR)-rel- notation defines the specific spatial arrangement of atoms and functional groups around the seven stereocenters present in the molecule.

Physical and Chemical Properties

The basic properties of this compound are summarized in the following table:

PropertyValue
CAS Registry Number145213-12-3
Molecular FormulaC₁₀H₅Cl₇O
Molecular Weight389.299 g/mol
IUPAC Name(1S,2R,3R,5R,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.0²,⁷.0³,⁵]undec-9-ene
Standard InChIInChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8+,9-/m0/s1
Standard InChIKeyZXFXBSWRVIQKOD-WOBUKFROSA-N
SMILESC12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl

The compound is characterized by its high chlorine content, which contributes to its environmental persistence and lipophilicity. The presence of seven chlorine atoms on a relatively compact carbon skeleton creates a molecule with significant hydrophobicity and resistance to degradation.

Environmental Significance and Persistence

This specific stereoisomer belongs to the broader class of persistent organic pollutants (POPs) that include heptachlor epoxides. These compounds have been extensively studied due to their environmental persistence and bioaccumulation potential.

Environmental Fate

Research has demonstrated that heptachlor epoxides, including the (1aR,1bR,2S,5R,5aS,6R,6aR)-rel- isomer, can persist for extended periods in soil and water ecosystems. This persistence is largely attributed to the compound's chemical stability conferred by its heavily chlorinated structure, which resists biotic and abiotic degradation processes.

Studies focused on this specific stereoisomer have indicated its ability to adsorb strongly to soil particles, limiting mobility in terrestrial environments but potentially facilitating transport through particulate matter in aquatic systems. The compound's high octanol-water partition coefficient suggests a significant tendency to bioaccumulate in fatty tissues of organisms.

Toxicological Profile and Health Implications

Ecotoxicological Considerations

The environmental persistence of this compound contributes to its ecotoxicological significance. Studies have demonstrated adverse effects on aquatic organisms and wildlife exposed to heptachlor epoxides, though specific studies on the (1aR,1bR,2S,5R,5aS,6R,6aR)-rel- isomer are less common in the literature.

Analytical Methods for Detection and Quantification

Various analytical techniques have been employed for the detection and quantification of heptachlor epoxide isomers, including the (1aR,1bR,2S,5R,5aS,6R,6aR)-rel- configuration. Mass spectrometry coupled with gas chromatography (GC-MS) represents a primary methodology for identifying and quantifying this compound in environmental and biological samples .

Spectroscopic Characteristics

Mass spectral data for the compound shows characteristic fragmentation patterns that can be used for its identification in complex matrices. The compound has been analyzed using GC-MS techniques, with mass spectral libraries containing reference spectra that facilitate identification .

The compound's structure has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the stereochemical configuration that distinguishes this isomer from related compounds .

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